molecular formula C11H6F3N B8003351 2-(3,4,5-Trifluorophenyl)pyridine

2-(3,4,5-Trifluorophenyl)pyridine

Cat. No. B8003351
M. Wt: 209.17 g/mol
InChI Key: NYASZXLXZABCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4,5-Trifluorophenyl)pyridine is a useful research compound. Its molecular formula is C11H6F3N and its molecular weight is 209.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Synthesis and Pharmaceutical Applications : The synthesis of 2,4,6-triarylpyridines, structurally related to 2-(3,4,5-Trifluorophenyl)pyridine, plays a significant role in pharmaceutical research due to their wide range of biological properties such as anticonvulsant, anesthetic, anti-malarial, and vasodilator characteristics. These compounds are also used as pesticides, fungicides, and herbicides (Maleki, 2015).

  • Supramolecular Chemistry and CO2 Binding : Rhenium(I) triscarbonyl compounds with 2-iminomethyl-pyridine ligands demonstrate the capability for CO2 binding via a formal addition under Re–O and C–C bond formation. This indicates potential applications in carbon capture and storage technologies (Stichauer et al., 2017).

  • Photoluminescent and Magnetic Properties : Compounds like 4-(2-Tetrathiafulvalenyl-ethenyl)pyridine (related to this compound) show photoluminescent and magnetic properties, indicating their potential use in material sciences for the development of new photoluminescent materials and devices (Pointillart et al., 2009).

  • Electroluminescence in Organic Light-Emitting Diodes (OLEDs) : Heteroleptic iridium complexes with this compound as main ligands exhibit significant potential in OLEDs due to their enhanced electron mobility and emission properties, suggesting their use in advanced display and lighting technologies (Wang et al., 2013).

  • Luminescent pH Sensors : A rhenium(I) tricarbonyl complex with a 3-(pyridin-2-yl)pyrazole ligand, functionally similar to this compound, has been utilized in the development of sol–gel-based luminescent pH sensors, which can operate over a wide pH range. This demonstrates its application in chemical sensing and environmental monitoring (Lam et al., 2000).

  • Anticancer Drug Development : Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives, related to this compound, exhibit inhibitory activity against carbonic anhydrase isoforms, suggesting potential applications in anticancer drug development (Aimene et al., 2019).

properties

IUPAC Name

2-(3,4,5-trifluorophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N/c12-8-5-7(6-9(13)11(8)14)10-3-1-2-4-15-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYASZXLXZABCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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